molecular formula C13H17ClN2S B14214480 (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine CAS No. 828914-23-4

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine

Katalognummer: B14214480
CAS-Nummer: 828914-23-4
Molekulargewicht: 268.81 g/mol
InChI-Schlüssel: ONZXNRPLDGZJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine is a synthetic organic compound belonging to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a butyl group, and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloroaniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-[(4-Chlorophenyl)sulfonyl][(3,5-dichlorophenyl)hydrazono]acetonitrile
  • Ethyl (2Z)-(4-chlorophenyl)iminoacetate

Uniqueness

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the butyl group and the thiazolidine ring

Eigenschaften

CAS-Nummer

828914-23-4

Molekularformel

C13H17ClN2S

Molekulargewicht

268.81 g/mol

IUPAC-Name

3-butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine

InChI

InChI=1S/C13H17ClN2S/c1-2-3-8-16-9-10-17-13(16)15-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3

InChI-Schlüssel

ONZXNRPLDGZJOA-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCSC1=NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.